molecular formula C15H22ClN3O3 B1460277 4-(3-Chloropyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 2203016-56-0

4-(3-Chloropyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1460277
CAS No.: 2203016-56-0
M. Wt: 327.8 g/mol
InChI Key: UMMVEKIKMHOGBO-UHFFFAOYSA-N
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Description

4-(3-Chloropyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is an organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a chloropyrazinyl group and a tert-butyl ester functional group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloropyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Chloropyrazinyl Intermediate: The starting material, 3-chloropyrazine, undergoes a nucleophilic substitution reaction with a suitable alkylating agent to form the 3-chloropyrazin-2-yloxymethyl intermediate.

    Piperidine Ring Formation: The intermediate is then reacted with piperidine under basic conditions to form the piperidine-1-carboxylic acid derivative.

    Esterification: The final step involves the esterification of the piperidine-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or

Properties

IUPAC Name

tert-butyl 4-[(3-chloropyrazin-2-yl)oxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-8-4-11(5-9-19)10-21-13-12(16)17-6-7-18-13/h6-7,11H,4-5,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMVEKIKMHOGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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